molecular formula C12H15NO B134407 1-Benzyl-4-piperidone CAS No. 3612-20-2

1-Benzyl-4-piperidone

Cat. No. B134407
CAS RN: 3612-20-2
M. Wt: 189.25 g/mol
InChI Key: SJZKULRDWHPHGG-UHFFFAOYSA-N
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Description

1-Benzyl-4-piperidone is a chemical compound that serves as a key intermediate in the synthesis of various piperidine derivatives. These derivatives have been extensively studied due to their potential therapeutic applications, including anti-acetylcholinesterase activity, antineoplastic properties, antimycobacterial activity, and neurokinin-1 receptor antagonism .

Synthesis Analysis

The synthesis of 1-Benzyl-4-piperidone derivatives involves multiple steps, including Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and aldol condensation . Lewis acid-directed cyclocondensations have also been employed to create oxygen-substituted tetrahydrocarbolines and carbolines from piperidone enol ethers . Additionally, the rearrangement of 1-benzyl-2-methyl-3-piperidone to 1-benzyl-2-acetylpyrrolidine has been reported, providing insights into the synthetic versatility of piperidone derivatives .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-piperidone derivatives is characterized by the presence of a piperidone core, which can be modified to enhance biological activity. For instance, the introduction of bulky moieties or substituents such as benzylidene groups can significantly affect the compound's potency and selectivity . The stereochemistry of these compounds is also crucial, as demonstrated by the stereospecific reactions leading to various piperidine derivatives with distinct biological activities .

Chemical Reactions Analysis

1-Benzyl-4-piperidone derivatives undergo various chemical reactions that are essential for their biological activity. For example, the introduction of benzylsulfonyl and benzoylamino groups has been shown to enhance anti-acetylcholinesterase activity . The presence of benzylidene groups contributes to the compounds' antineoplastic and antimycobacterial properties . Furthermore, the rearrangement reactions and the formation of quaternary ammonium salts are key transformations that lead to novel compounds with potential therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-piperidone derivatives are influenced by their molecular structure. The conjugation between donor and acceptor parts in the central heterocycles results in a flattened conformation, which affects the compounds' optical properties, such as one- and two-photon absorption of light and fluorescence . These properties are significant for the development of biophotonic materials. Additionally, the introduction of various substituents can modulate the compounds' solubility, stability, and reactivity, which are critical factors for their biological efficacy and drug-like properties .

Scientific Research Applications

Synthesis Improvements

1-Benzyl-4-piperidone has been synthesized through improved processes. Huang Shu-juan (2008) describes an optimized synthesis method that enhances yield, cost-effectiveness, and safety compared to previous literature (Huang Shu-juan, 2008).

Medical and Pharmaceutical Applications

  • A study by Junya Shirai et al. (2011) identified 3-benzhydryl-4-piperidone derivatives as potent neurokinin-1 receptor antagonists, highlighting their potential in medical applications (Junya Shirai et al., 2011).
  • P. Lagisetty et al. (2010) advanced 3,5-Bis(benzylidene)-4-piperidones as synthetic analogs of curcumin with anti-cancer and anti-inflammatory properties (P. Lagisetty et al., 2010).

Thermodynamic Studies

Y. B. Tewari et al. (2008) conducted thermodynamic studies on ketoreductase-catalyzed reactions involving 1-Benzyl-4-piperidone, providing valuable insights into the chemical properties and reaction dynamics of this compound (Y. B. Tewari et al., 2008).

Anticancer Research

  • Swagatika Das et al. (2009) explored the use of 3,5‐Bis(benzylidene)‐4‐piperidones in creating cytotoxins with multi‐drug‐resistance reverting properties, indicating their potential in cancer treatment (Swagatika Das et al., 2009).
  • Jing Wang et al. (2011) synthesized N-(substituted benzyl)-3,5-bis(benzylidene)-4-piperidones, showing significant anti-leukemia activity in leukemia K562 cells (Jing Wang et al., 2011).

Other Applications

Safety And Hazards

1-Benzyl-4-piperidone is classified as a combustible liquid. It is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid contact with skin and eyes, and to avoid breathing its mist/vapors/spray .

Future Directions

1-Benzyl-4-piperidone continues to be a very useful and important starting material due to its availability, physical stability, chemical reactivity, and low cost . It is used in the synthesis of various medicinal compounds, including spirocyclic furopyridines as haloperidol-sensitive σ receptor ligands, multi-target-directed donepezil + propargylamine + 8-hydroxyquinoline (DPH) hybrids for the treatment of Alzheimer’s disease .

properties

IUPAC Name

1-benzylpiperidin-4-one
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InChI

InChI=1S/C12H15NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2
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InChI Key

SJZKULRDWHPHGG-UHFFFAOYSA-N
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Canonical SMILES

C1CN(CCC1=O)CC2=CC=CC=C2
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Molecular Formula

C12H15NO
Record name 1-benzyl-4-piperidone
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DSSTOX Substance ID

DTXSID30189695
Record name 1-Benzyl-4-piperidone
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Molecular Weight

189.25 g/mol
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Physical Description

Yellow liquid; [Alfa Aesar MSDS]
Record name 1-Benzyl-4-piperidone
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Product Name

1-Benzyl-4-piperidone

CAS RN

3612-20-2
Record name 1-Benzyl-4-piperidone
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Record name N-Benzyl-4-piperidone
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Synthesis routes and methods I

Procedure details

A mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry DMF (25 mL) was stirred for 30 min at room temperature. Benzyl bromide (2 mL, 16.82 mmol) was added dropwise into the reaction mixture and heated at 65° C. for 14 h. The reaction mixture was cooled to room temperature, filtered and quenched with ice water (25 mL). The resulting mixture was extracted in ethyl acetate (2×20 mL) and the combined organic layers were washed with water (2×15 mL) followed by brine (20 mL). The organic phase obtained was dried over anhydrous sodium sulphate and evaporated. The crude product obtained was purified by crystallisation using 2% methanol in chloroform to afford the title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following the general procedure described in J. Org. Chem. 1976, 41, 2628, from 2-bromo-3-chloro-benzoic acid (the preparation of which is described in J. Org. Chem. 203, 68, 2030) and 1-benzyl-piperidin-4-one was prepared 7-chloro-3H-spiro[2-benzofuran-1,4′-piperidin]-3-one, after debenzylation (Pd/C, H2, MeOH/HCl), as a white solid. ES-MS m/e (%): 238.7 (M+H+).
Name
7-chloro-3H-spiro[2-benzofuran-1,4′-piperidin]-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
303
Citations
IA Alkskas, SM Almadani, F Azam - Journal of Molecular Structure, 2022 - Elsevier
… (ether-ketone)s (PEKs) having 1-benzy-4-piperidone moiety as a pendant group was successfully synthesized from 3,5-bis(3-ethoxy-4-hydroxybenzyldehyde)-1-benzyl-4-piperidone …
Number of citations: 0 www.sciencedirect.com
C Morrill, NS Mani - Organic Letters, 2007 - ACS Publications
… Herein, we report (1) the application of the Shapiro reaction to efficiently convert 1-benzyl-4-piperidone into a benzyldimethylsilyl reagent and (2) the use of cross-coupling chemistry to …
Number of citations: 0 pubs.acs.org
NW Bolyard - Journal of the American Chemical Society, 1930 - ACS Publications
… In the reduction of 1 -benzyl-4-piperidone hydrochloride, the absorption of hydrogen stopped after a period of twelve hours and the amount absorbed was sufficient only to reduce the …
Number of citations: 0 pubs.acs.org
CK McClure, AJ Kiessling, HD Banks - 1993 - apps.dtic.mil
… The starting material chosen was 1-benzyl-4-piperidone, since the benzyl group is a convenient protecting group for a secondary amino function and also because the benzyl as …
Number of citations: 0 apps.dtic.mil
BO Fraser-Reid, K Taba, HD Banks - 1993 - apps.dtic.mil
… Starting with commercially available 1-benzyl-4-piperidone, regioselective cleavage of an a, B-exoxysulfone, an aza 3.3 sigmatropic rearrangement and aminolysis of a 1-bromo-1, 2-…
Number of citations: 0 apps.dtic.mil
MAV Ribeiro da Silva, JITA Cabral - Journal of Chemical & …, 2006 - ACS Publications
… (p = 0.1 MPa) massic energies of combustion for 2-piperidone, 1-methyl-2-piperidone, 1-benzyl-2-piperidone, 1-methyl-4-piperidone, 1-ethyl-4-piperidone, and 1-benzyl-4-piperidone …
Number of citations: 0 pubs.acs.org
L Méndez, V Kouznetsov - Open Chemistry, 2011 - degruyter.com
… Among diverse simple piperidine derivatives 1-benzyl4-piperidone has been used as starting material en route to a considerable number of piperidine drugs. 1-benzyl-4-piperidone …
Number of citations: 0 www.degruyter.com
M Nakanishi, K Arimura - … : Journal of the Pharmaceutical Society of …, 1970 - europepmc.org
… Direct synthesis of 4-oxo-1-piperidinecarboxylic acid ester from 1-benzyl-4-piperidone]. - Abstract - Europe PMC … Direct synthesis of 4-oxo-1-piperidinecarboxylic acid ester from 1-benzyl-4-piperidone]. …
Number of citations: 0 europepmc.org
LYV Méndez, VV Kouznetsov - Tetrahedron letters, 2007 - Elsevier
… The synthesis of final type molecules F was planned from commercially available 1-benzyl-4-piperidone 1 in four steps. The condensation of this γ-piperidone with substituted anilines …
Number of citations: 0 www.sciencedirect.com
I Nakatsuka, K Kawahara… - Journal of Labelled …, 1981 - Wiley Online Library
… In order to improve the yield of 1-benzyl-4-piperidone based on paraformaldehyde, we studied the effects of the solvent, reaction temperature, reaction time, and molar ratios of …

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